molecular formula C13H15NO2 B571150 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one CAS No. 113050-07-0

3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one

Cat. No.: B571150
CAS No.: 113050-07-0
M. Wt: 217.268
InChI Key: VCZKOXKYADBRFK-UHFFFAOYSA-N
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Description

3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It features a cyclohexenone ring substituted with an ethoxy group at the 3-position and a pyridinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate precursors, followed by dehydration.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the cyclohexenone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone or cyclohexanol derivative.

    Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-enone: A simpler analog without the ethoxy and pyridinyl groups.

    3-Ethoxycyclohex-2-enone: Lacks the pyridinyl group.

    6-(Pyridin-4-yl)cyclohex-2-enone: Lacks the ethoxy group.

Uniqueness

3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is unique due to the presence of both the ethoxy and pyridinyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

113050-07-0

Molecular Formula

C13H15NO2

Molecular Weight

217.268

IUPAC Name

3-ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one

InChI

InChI=1S/C13H15NO2/c1-2-16-11-3-4-12(13(15)9-11)10-5-7-14-8-6-10/h5-9,12H,2-4H2,1H3

InChI Key

VCZKOXKYADBRFK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C(CC1)C2=CC=NC=C2

Synonyms

2-Cyclohexen-1-one,3-ethoxy-6-(4-pyridinyl)-(9CI)

Origin of Product

United States

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